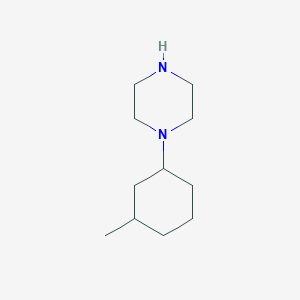

1-(3-Methylcyclohexyl)piperazine

Description

Contextualization of Piperazine (B1678402) Derivatives in Medicinal Chemistry Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a fundamental building block in medicinal chemistry. nih.gov It is recognized as a privileged scaffold because it is present in numerous drugs across various therapeutic areas, including oncology, infectious diseases, and neurology. nih.govmdpi.com The success of the piperazine moiety can be attributed to several key characteristics. Its two nitrogen atoms can be functionalized, allowing for the creation of diverse libraries of compounds. nih.gov Furthermore, the piperazine core often improves the physicochemical properties of drug candidates, such as aqueous solubility and bioavailability, due to the pKa of its nitrogen atoms. nih.gov These features facilitate crucial interactions with biological targets and can lead to improved pharmacokinetic profiles. nih.gov The structural flexibility of the piperazine ring can also be constrained by incorporating it into more complex polycyclic structures, offering a versatile tool for drug designers.

Many approved drugs contain a piperazine ring, highlighting its therapeutic importance. For instance, drugs like Imatinib (an anticancer agent), Ciprofloxacin (an antibiotic), and Ziprasidone (an antipsychotic) all feature this heterocyclic core. The ability of N-arylpiperazines to interact with multiple pharmacological targets with high affinity and selectivity has further cemented their status as a valuable fragment in drug discovery. mdpi.com

Table 1: Examples of Piperazine-Containing Therapeutic Agents

| Drug Name | Therapeutic Class |

|---|---|

| Imatinib | Anticancer |

| Olaparib | Anticancer |

| Bosutinib | Anticancer |

| Clozapine | Antipsychotic |

| Vortioxetine | Antidepressant |

| Buspirone | Anxiolytic |

| Ciprofloxacin | Antibiotic |

| Fleroxacin | Antibiotic |

Rationale for Focusing on 1-(3-Methylcyclohexyl)piperazine as a Research Subject

The specific focus on this compound stems from a logical progression in medicinal chemistry aimed at exploring novel chemical space. The molecule combines two well-known structural motifs: the proven piperazine scaffold and a substituted cyclohexyl group. The rationale for its study can be broken down as follows:

Combination of Pharmacophores: The structure represents a hybrid of the versatile piperazine system and a lipophilic cyclohexyl ring. This combination allows researchers to probe how these two fragments synergize to influence biological activity.

Introduction of Chirality: The methyl group at the 3-position of the cyclohexane (B81311) ring introduces a chiral center. This means the compound can exist as different stereoisomers (enantiomers and diastereomers, specifically cis and trans isomers). It is a fundamental principle in medicinal chemistry that different stereoisomers of a chiral drug can have vastly different pharmacological activities, potencies, and metabolic profiles. nih.gov Investigating the distinct isomers of this compound is crucial for understanding its structure-activity relationship (SAR). For example, studies on the related 1-(1-phenyl-3-methylcyclohexyl)piperidines showed significant differences in receptor binding affinity between its various isomers. nih.gov

Exploring Novel Chemical Space: While arylpiperazines are extensively studied, N-cycloalkylpiperazines are less explored. The 3-methylcyclohexyl substituent provides a unique three-dimensional structure that can interact with biological targets in ways that flat aromatic rings cannot, potentially leading to novel selectivity or activity profiles. The commercial availability of specific isomers, such as (R)-1-cyclohexyl-3-methyl-piperazine, as a research chemical further facilitates such investigations. chemicalbook.com

Overview of Current Research Landscape on Cyclohexyl-Piperazine Scaffolds

Research into the broader class of N-cyclohexylpiperazine derivatives, while not extensive, has yielded promising findings in several areas. For instance, certain cyclohexylpiperazine derivatives have been designed and evaluated as mixed-affinity ligands for sigma (σ) receptors and human Δ(8)-Δ(7) sterol isomerase (HSI), with some compounds showing antiproliferative activity against cancer cells. nih.gov Another study identified a dihydroxy-substituted cyclohexyl-piperazine derivative with cytotoxic properties against human liver cancer cells, inducing apoptosis. nih.gov

Table 2: Research on Related Substituted Piperazine and Piperidine (B6355638) Analogs

| Compound Class | Research Focus | Key Findings |

|---|---|---|

| 1-(1-Phenyl-3-methylcyclohexyl)piperidines | PCP Receptor Binding | The cis isomer showed about one-third the affinity of phencyclidine for the PCP receptor, with a 40-fold difference in binding affinity observed between cis enantiomers. nih.gov |

| (2,4-Dihydroxy-cyclohexyl)-[4-(3,5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC) | Anticancer Activity | Displayed a high inhibitory effect (IC50 = 6.98 µg/ml) against SNU-475 human liver cancer cells. nih.gov |

| N,N'-substituted piperazines | NMDA Receptor Modulation | Certain derivatives exhibited polyamine-like actions, enhancing [3H]MK-801 binding to NMDA receptors, indicating potential for modulating neurotransmission. nih.gov |

Unmet Research Needs and Opportunities for Future Inquiry

The scarcity of specific data on this compound directly points to significant unmet research needs and corresponding opportunities. The primary need is the foundational chemical and biological characterization of this compound.

Key research opportunities include:

Stereoselective Synthesis and Characterization: A crucial first step is the development and reporting of robust synthetic routes to obtain the different stereoisomers (cis/trans and their respective enantiomers) of this compound in high purity. This would be followed by their complete analytical characterization. General methods for creating monosubstituted piperazines could serve as a starting point for this effort. nih.gov

Comprehensive Biological Screening: Once synthesized, the isomers should undergo broad biological screening to identify potential therapeutic applications. Based on the known activities of other piperazine derivatives, promising areas for investigation include:

Central Nervous System (CNS) Activity: Many piperazine derivatives act on CNS targets such as serotonin (B10506), dopamine (B1211576), and sigma receptors. nih.govnih.gov The lipophilic cyclohexyl group may enhance blood-brain barrier penetration, making this an important area to explore.

Anticancer Activity: Given that some cyclohexyl-piperazine analogs show antiproliferative effects, evaluating this compound against a panel of cancer cell lines is a logical step. nih.gov

Antimicrobial and Antiviral Properties: The piperazine scaffold is a component of various antibacterial and antiviral agents. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic study of the different isomers would provide valuable SAR data. This would elucidate the impact of the methyl group's position and stereochemistry on biological activity and target selectivity, guiding future optimization efforts.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylcyclohexyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVDAEOTVAOPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407276 | |

| Record name | 1-(3-methylcyclohexyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99993-62-1 | |

| Record name | 1-(3-methylcyclohexyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Profiling and Mechanistic Elucidation of 1 3 Methylcyclohexyl Piperazine Derivatives

In Vitro Receptor Binding Affinity and Selectivity Studies

The interaction of 1-(3-methylcyclohexyl)piperazine derivatives with various receptor systems is a key area of research, revealing their potential modulatory effects within the central nervous system and other tissues.

Derivatives of N-cyclohexylpiperazine have been identified as potent ligands for sigma (σ) receptors. High-affinity σ2 receptor ligands have been discovered among these derivatives. For instance, the compound 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), a well-studied N-cyclohexylpiperazine derivative, demonstrated high affinity for both σ1 and σ2 receptors. researchgate.netresearchgate.net However, many such ligands initially showed a lack of significant selectivity for the σ2 receptor over the σ1 receptor when tested in animal tissues. researchgate.net

The cyclohexyl group itself is a critical feature. Its removal from the piperazine (B1678402) nucleus or replacement with an aryl group resulted in a drastic 1000-fold decrease in affinity for both σ1 and σ2 receptors. researchgate.net Studies on the N-cyclohexylpiperazine derivative PB28 in human breast cancer cell lines (MCF7 and MCF7 ADR) showed high affinity for the σ2 receptor and lower affinity for the σ1 receptor. nih.gov This compound exhibited a 46-fold and 59-fold selectivity for σ2 versus σ1 receptors in these cell lines, respectively. researchgate.net

Table 1: Sigma Receptor Binding Affinities of Selected N-Cyclohexylpiperazine Derivatives

| Compound/Derivative | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (σ1/σ2) | Source(s) |

| PB28 | 0.38 | 0.68 | 0.56 | researchgate.net |

| Amide Analog (36) | 179 | 0.11 | 1627-fold (for σ1) | researchgate.net |

| Small N-cyclohexylpiperazine (59) | - | 4.70 | - | researchgate.net |

The piperazine scaffold is a common feature in many centrally acting agents, and its derivatives have been shown to interact with a variety of CNS receptors. nih.gov

NMDA Receptor: While direct studies on this compound are limited, related structures show activity at the N-methyl-D-aspartate (NMDA) receptor complex. For example, 1,2-diphenylethylpiperazine, a metabolite of the piperazine derivative MT-45, was found to inhibit the NMDA receptor with an IC50 of 29 μM. Research on enantiomers of 1-(1-phenyl-3-methylcyclohexyl)piperidines, which are structurally similar to the title compound, demonstrated affinity for the phencyclidine (PCP) receptor, a site within the NMDA receptor channel.

5-HT1A Receptor: The arylpiperazine moiety is a well-established pharmacophore for 5-HT1A receptor ligands. medchemexpress.com Derivatives incorporating a 4-alkyl-1-arylpiperazine structure often exhibit high selectivity for this receptor. medchemexpress.com For example, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine showed a high affinity for the 5-HT1A receptor with a Ki value of 1.2 nM. medchemexpress.com The interaction between 5-HT1A and μ-opioid receptors has also been noted as a cooperative mechanism in regulating certain defensive behaviors. nih.gov

Opioid Receptor: Certain piperazine derivatives have been identified as potent agonists at μ-opioid receptors. The compound 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (B10769547) (MT-45) and its fluorinated analogs are examples of such potent μ-receptor agonists. Furthermore, it is known that antagonism of the σ1 receptor can enhance the analgesic effects of opioids.

Table 2: CNS Receptor Binding Affinities of Selected Piperazine/Piperidine (B6355638) Derivatives

| Compound/Derivative | Receptor Target | Affinity/Activity | Source(s) |

| 1,2-diphenylethylpiperazine | NMDA Receptor | IC50 = 29 μM | |

| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A Receptor | Ki = 1.2 nM | medchemexpress.com |

| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 5-HT1A Receptor | Ki = 21.3 nM | medchemexpress.com |

| 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45) | μ-Opioid Receptor | Potent Agonist |

Research literature extensively covers various chemical scaffolds as adenosine (B11128) receptor antagonists and agonists, including some complex piperazine-containing molecules. nih.govmedchemexpress.com For instance, Acefylline piperazine acts as an adenosine receptor antagonist. nih.gov However, specific data detailing the direct interaction or binding affinity of this compound or its simple derivatives at adenosine receptor subtypes could not be retrieved from the available search results.

Enzymatic Target Interactions and Inhibition Mechanisms

The potential for this compound derivatives to act as enzyme inhibitors has been explored in the context of antimicrobial drug development.

Bacterial DNA gyrase is a validated target for antibiotics. nih.gov Some piperazine-containing compounds are known to inhibit this enzyme. Specifically, certain quinolone antimicrobial agents that include a piperazinyl moiety have demonstrated activity against DNA gyrase. rsc.org For example, a derivative of 6-fluoro-7-(1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, which incorporates a piperazine ring, was synthesized and tested for its inhibitory action. rsc.org The two enantiomers of this compound were found to be nearly equally active against DNA gyrase from Escherichia coli. rsc.org While these findings link the piperazine ring to DNA gyrase inhibition, they pertain to complex quinolone structures rather than simple this compound derivatives.

Inosine-5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides and is a target for immunosuppressive, antiviral, and anticancer drugs. mostwiedzy.plnih.gov Extensive research has identified various classes of IMPDH inhibitors, such as mycophenolic acid and its derivatives, as well as other non-nucleoside inhibitors like pyridazines. nih.gov Despite a thorough review of the scientific literature, no studies were found that report or suggest the inhibition of IMPDH by this compound or its direct derivatives.

Monoamine Oxidase (MAO) Inhibition

Pyruvate Dehydrogenase Kinase (PDK) Inhibition

Pyruvate Dehydrogenase Kinase (PDK) is a crucial enzyme in cellular metabolism and is considered a therapeutic target in diseases like cancer. nih.govnih.gov Inhibition of PDK can shift glucose metabolism from glycolysis towards oxidative phosphorylation. nih.gov While various compounds are being investigated as PDK inhibitors, including derivatives of 1,2,4-benzothiadiazine and 1,2,4-amino-triazine, there is no specific mention of this compound as a PDK inhibitor in the available research. uliege.beresearchgate.net The development of small-molecule PDK inhibitors is an active area of research for anticancer therapy. nih.gov

Cellular Activity Profiling and Phenotypic Assays

The broad biological activities of piperazine derivatives are evident in their diverse cellular effects, ranging from anticancer to antimicrobial actions. nih.gov

Anti-proliferative Activity in Cancer Cell Lines

The piperazine scaffold is a key component in numerous anticancer agents. nih.govresearchgate.net Piperazine analogues have demonstrated effective anti-proliferative activity against a range of cancer cell lines, including those for colon, breast, and liver cancer. nih.gov Some piperazine-containing compounds have been shown to induce apoptosis in tumor cells. nih.gov For example, a piperazine derivative designated as PCC was found to induce both internal and external apoptosis pathways in human liver cancer cells. nih.gov Despite the extensive research into piperazine derivatives as anti-proliferative agents, specific data on the activity of this compound in cancer cell lines is not documented in the reviewed literature.

Antimicrobial Activity Against Drug-Resistant Strains

Piperazine derivatives have been investigated for their potential to combat multidrug-resistant (MDR) bacteria. nih.gov One mechanism of action is the inhibition of efflux pumps, which are a major cause of antimicrobial resistance. nih.gov For instance, the efflux pump inhibitor 1-(1-naphthylmethyl)-piperazine (NMP) has shown the ability to reverse antimicrobial resistance in certain E. coli strains by acting synergistically with antibiotics like florfenicol. nih.gov NMP has also been observed to cause membrane destabilization in MDR Klebsiella pneumoniae. nih.gov There is no specific information available regarding the antimicrobial activity of this compound against drug-resistant strains.

Antifungal and Antiviral Effects

The versatile piperazine ring is also found in compounds with antifungal and antiviral properties. rsc.org For example, piperazine itself has been shown to exhibit antiviral activity against the Chikungunya virus by binding to the hydrophobic pocket of its capsid protein. nih.gov This finding suggests that piperazine derivatives could serve as a scaffold for developing new anti-alphaviral drugs. nih.gov Additionally, certain bioactive metal-organic frameworks incorporating other nitrogen-containing heterocycles have demonstrated potent activity against pathogenic yeasts like Candida albicans. nih.gov However, the specific antifungal or antiviral effects of this compound have not been reported.

In Vivo Preclinical Models for Mechanistic Investigation

While various piperazine derivatives have been evaluated in in vivo preclinical models to understand their pharmacological effects, there is a lack of specific studies involving this compound. For instance, the enantiomers of 1-(1-phenyl-3-methylcyclohexyl)piperidines, which are structurally related, were assessed in a rotorod assay in mice to test for antagonism of phencyclidine-induced stereotypy, though none of the compounds showed this effect. nih.gov Such in vivo models are crucial for determining the therapeutic potential and mechanisms of action of new chemical entities.

Assessment of Central Nervous System Effects (e.g., Memory Modulation, Anticonvulsant Activity)

While direct studies on the memory-modulating effects of this compound derivatives are not extensively documented, the broader class of piperazine compounds has been evaluated for various central nervous system activities, notably anticonvulsant effects. nih.gov Research into piperazine derivatives has identified several compounds with protective action against seizures in established animal models.

Various 1,4-substituted piperazine derivatives have been synthesized and assessed for anticonvulsant properties in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet)-induced seizure models in rodents. researchgate.net Some of these compounds demonstrated significant anti-MES activity. For instance, 1,4-bis-[(4-chloro-3-methyl)-phenoxyethyl]-piperazine dihydrochloride (B599025) showed anti-MES activity in mice. researchgate.net Similarly, piperine, a piperidine-containing natural product, and its derivatives have been reported as effective anticonvulsants against seizures induced by both chemical and physical methods in animal tests. nih.gov The primary mechanism appears to be the modification of the maximal electroshock seizure pattern. nih.gov

Further studies have explored hybrid compounds incorporating a piperazine moiety. A series of N-Mannich bases of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione featuring a 4-arylpiperazine fragment was tested, with several compounds showing potent anticonvulsant activity in the MES and 6 Hz seizure tests. mdpi.com Specifically, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) was identified as a highly active compound. mdpi.com These findings underscore the potential of the piperazine scaffold as a basis for developing agents with anticonvulsant properties. However, some piperazine derivatives have also been associated with neurotoxic effects, including seizures, highlighting the need for careful structural modification to balance efficacy and safety. nih.govnih.gov

| Compound | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| 1,4-bis-[(4-chloro-3-methyl)-phenoxyethyl]-piperazine dihydrochloride | Maximal Electroshock (MES) test (Mice) | Displayed anti-MES activity | researchgate.net |

| Piperine Derivatives | Electroshock and chemical-induced seizure tests | Effective anticonvulsant action | nih.gov |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES and 6 Hz tests (Mice) | Significant anticonvulsant protection | mdpi.com |

Receptor Agonist/Antagonist Characterization in Animal Models

Derivatives of cyclohexylpiperazine have been characterized as ligands for several key neurotransmitter receptors, demonstrating a range of agonist and antagonist activities. The specific substitution pattern on the piperazine and cyclohexyl rings dictates the receptor binding affinity and functional outcome.

Sigma Receptors: A notable cyclohexylpiperazine derivative, PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine), has been identified as a mixed-profile ligand, acting as a sigma-2 (σ2) receptor agonist and a sigma-1 (σ1) receptor antagonist. nih.govaacrjournals.org High-affinity σ2 receptor ligands were discovered among N-cyclohexylpiperazine derivatives in radioligand binding assays. researchgate.net Another derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15), was found to be a high-affinity σ1R antagonist with significant selectivity over the σ2R. nih.gov

Opioid Receptors: The cyclohexylpiperazine derivative MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) and its fluorinated analogs are potent µ-opioid receptor agonists. nih.gov Their activity was confirmed in functional assays measuring cAMP accumulation and β-arrestin2 recruitment. nih.gov

Phencyclidine (PCP) Receptor: Structurally similar methylcyclohexylpiperidine derivatives have been investigated for their interaction with the PCP receptor, a site within the NMDA receptor channel complex. The enantiomers of 1-(1-phenyl-3-methylcyclohexyl)piperidines were synthesized and tested for their binding affinity. The cis isomer showed about one-third the affinity of phencyclidine for the PCP receptor, while other isomers were less potent. nih.gov

Cannabinoid (CB1) Receptor: A novel benzhydryl piperazine analog containing a cyclohexyl group, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), was identified as a cannabinoid CB1 receptor inverse agonist. nih.gov This compound binds to the CB1 receptor with a Ki value of 220 nM and its inverse agonism was confirmed through its effects on G protein coupling and receptor internalization. nih.gov

| Derivative | Target Receptor | Functional Activity | Reference |

|---|---|---|---|

| PB28 | Sigma-1 / Sigma-2 | σ1 Antagonist / σ2 Agonist | nih.govaacrjournals.org |

| MT-45 | µ-Opioid | Agonist | nih.gov |

| cis-1-(1-phenyl-3-methylcyclohexyl)piperidine | PCP Receptor | Binding affinity noted (functional activity not specified as agonist/antagonist) | nih.gov |

| LDK1229 | Cannabinoid CB1 | Inverse Agonist | nih.gov |

| Compound 15 (benzylpiperazine derivative) | Sigma-1 | Antagonist | nih.gov |

Exploration of Anti-inflammatory and Analgesic Mechanisms in Animal Systems

The analgesic and anti-inflammatory potential of piperazine derivatives, including those with cyclohexyl moieties, has been explored through various preclinical models. The mechanisms underlying these effects often involve interaction with opioid and sigma receptor systems, as well as modulation of inflammatory pathways.

The cyclohexylpiperazine derivative MT-45 has demonstrated potent analgesic activity in animal studies, with a potency comparable to that of morphine. nih.gov This suggests a mechanism of action mediated primarily through the activation of opioid receptors. merckvetmanual.com Further supporting the role of this structural class in pain modulation, the piperidine analog 1-[1-(2-methylphenyl)(cyclohexyl)]-3-piperidinol was shown to produce significant analgesic effects in both acute thermal pain (tail immersion test) and chronic chemical pain (formalin test) models in mice. nih.govresearchgate.net Its efficacy in the second phase of the formalin test points towards an ability to modulate inflammatory pain. nih.gov

Sigma-1 receptor antagonists are known to modulate nociceptive signaling. nih.gov The benzylpiperazine derivative 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15), a selective σ1R antagonist, produced dose-dependent antinociceptive effects in a mouse formalin assay of inflammatory pain and anti-allodynic effects in a model of neuropathic pain. nih.gov These effects were achieved without inducing sedation or impairing motor coordination, indicating a specific analgesic mechanism. nih.gov

The anti-inflammatory effects of piperazine derivatives have also been characterized. In a carrageenan-induced paw edema model, the piperazine compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) reduced edema formation. nih.gov Mechanistic studies in a pleurisy model revealed that this compound reduced the migration of inflammatory cells and decreased the levels of pro-inflammatory cytokines, including TNF-α and IL-1β, in the pleural exudate. nih.gov Similarly, newly synthesized tolyl and cumene (B47948) derivatives of cyclizine (B1669395) (1-benzhydryl-4-methyl-piperazine) showed significant anti-inflammatory effects against paw edema induced by histamine (B1213489) and formalin in rats. brieflands.com

| Derivative | Animal Model | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| MT-45 | Various pain models (Mice, Rats) | Potent analgesic activity | Opioid receptor agonism | nih.gov |

| 1-[1-(2-methylphenyl)(cyclohexyl)]-3-piperidinol | Tail immersion and formalin tests (Mice) | Analgesic in acute thermal and chronic chemical pain | Modulation of inflammatory pain | nih.gov |

| Compound 15 (benzylpiperazine derivative) | Formalin and CCI models (Mice) | Antinociceptive and anti-allodynic effects | Sigma-1 receptor antagonism | nih.gov |

| LQFM182 | Carrageenan-induced paw edema and pleurisy (Mice) | Reduced edema, cell migration, and pro-inflammatory cytokines (TNF-α, IL-1β) | Inhibition of inflammatory mediators | nih.gov |

Structure Activity Relationships Sar and Structure Property Relationships Spr

Identification of Pharmacophoric Requirements for Specific Biological Activities

The piperazine (B1678402) ring is a widely recognized privileged scaffold in drug discovery, appearing in numerous approved drugs. nih.govmdpi.com Its two nitrogen atoms are fundamental to its function, often serving as key interaction points with biological targets. nih.gov For many piperazine derivatives targeting central nervous system receptors, the basic nitrogens are crucial for binding. nih.gov

Pharmacophore models for ligands targeting sigma (σ), histamine (B1213489), and serotonin (B10506) receptors often feature a basic tertiary amine. nih.govresearchgate.net In the context of 1-(3-Methylcyclohexyl)piperazine analogs, both piperazine nitrogens are considered vital for ensuring high affinity, particularly at sigma receptors. researchgate.net For instance, in analogs of the high-affinity sigma-2 (σ2) receptor ligand PB28, converting one of the basic nitrogen atoms to an amide or removing it led to a significant loss of affinity, underscoring the necessity of both basic centers for optimal receptor binding. researchgate.net

Impact of Substituent Variations on Potency and Selectivity

Modifying the substituents on the this compound scaffold is a primary strategy for fine-tuning its pharmacological profile. Variations on the cyclohexyl ring, the second piperazine nitrogen, and any linking alkyl chains can have profound effects on how the molecule interacts with its target.

The N-cyclohexyl group is a critical feature for the affinity of certain piperazine derivatives at sigma receptors. Research on analogs of PB28, a potent sigma receptor ligand, demonstrated that removing the cyclohexyl ring or replacing it with aryl groups resulted in a dramatic, up to 1000-fold, decrease in affinity for both σ1 and σ2 subtypes. researchgate.net This highlights the importance of the bulky, lipophilic cyclohexyl moiety for anchoring the molecule within the receptor's binding site.

The substituent on the second nitrogen of the piperazine ring (N4) is a major determinant of potency and selectivity. This position allows for the introduction of diverse aryl and heteroaryl groups, which can form specific interactions with the target protein. researchgate.net

In the development of dopamine (B1211576) D3 receptor ligands, for example, attaching various substituted indole (B1671886) rings to the piperazine moiety significantly influenced binding affinities. nih.gov The point of attachment to the indole ring and the presence of other substituents were shown to be critical. For instance, a compound where the piperazine was directly attached to the 5-position of an indole showed high affinity for both D2 and D3 receptors. nih.gov In contrast, linking the indole via an amide group to the piperazine often led to higher D3 selectivity. nih.gov Similarly, in a series of long-chain arylpiperazine derivatives targeting serotonin receptors, modifications to the terminal aryl group had a pronounced impact on the affinity and selectivity profile across 5-HT1A, 5-HT2A, and 5-HT7 receptors. acs.org

The following table summarizes the impact of different N-aryl substitutions on the piperazine ring on dopamine receptor binding affinity.

| Compound ID | N-Piperazine Substituent | Linker | D2 Ki (nM) | D3 Ki (nM) | D3/D2 Selectivity |

| 22 | 5-Indolyl | Direct | 30 | 2 | 15 |

| (-)-10e | Indole-2-carboxamide | Amide | 344 | 2.1 | 164 |

| 10c | Indole-2-carboxamide | Amide | 2010 | 18 | 112 |

| 10d | 5-Methoxyindole-2-carboxamide | Amide | 2150 | 19 | 113 |

Data sourced from a study on dopamine D3 receptor ligands. nih.gov

In many designs, an alkyl chain acts as a linker between the piperazine core and a terminal aryl or heteroaryl moiety. The length and branching of this chain are critical for optimizing the geometry of the molecule for target engagement. Studies on histamine H3 receptor antagonists showed that extending the alkyl linker length from two to four carbons could decrease affinity, demonstrating that a specific distance between the piperazine and other functional groups is required for optimal binding. nih.gov

In the context of long-chain arylpiperazines targeting serotonin receptors, the linker length significantly influenced 5-HT1A receptor affinity while having a less pronounced effect on 5-HT7 affinity. acs.org This differential impact allows for the tuning of selectivity between receptor subtypes. Research has shown that even a small change, such as adding or removing a single methylene (B1212753) unit in a linker, can alter the basicity (pKa) of the piperazine nitrogens, which in turn affects solubility and target interaction. nih.govrsc.org

The table below illustrates how linker length can affect receptor affinity in a series of arylpiperazine derivatives.

| Compound ID | Linker Length (n) | 5-HT1AR Ki (nM) | 5-HT7R Ki (nM) |

| 8a | 2 | 1802 | 1.8 |

| 8b | 3 | 290 | 1.1 |

| 11a | 4 | 21.3 | 1.9 |

| 11b | 5 | 11.2 | 1.9 |

Data sourced from a study on long-chain arylpiperazine derivatives. acs.org

Conformational Analysis and Stereochemical Influence on Activity

The non-planar, three-dimensional structure of the this compound scaffold is a key determinant of its biological activity. The cyclohexane (B81311) ring predominantly adopts a stable chair conformation to minimize steric strain. sapub.org In this conformation, substituents can be in either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position.

For the 3-methylcyclohexyl group, the methyl substituent and the piperazine substituent can exist as cis or trans isomers. Each of these isomers will have two primary chair conformations that can interconvert via a "ring flip." youtube.comyoutube.com

Trans Isomer: In the trans isomer, one substituent is "up" and the other is "down." The most stable conformation will have both the larger piperazine group and the methyl group in equatorial positions to minimize unfavorable 1,3-diaxial interactions.

Cis Isomer: In the cis isomer, both substituents are on the same side of the ring. In any chair conformation, one group will be axial and the other equatorial. A ring flip will interchange these positions. The two conformations are generally of similar energy. youtube.com

The specific stereochemistry (cis vs. trans) and the preferred conformation dictate the shape of the molecule and how it presents its pharmacophoric features to a receptor. acs.org Enantiomers of the same compound can have vastly different affinities and efficacies because biological targets like receptors are chiral environments. For example, the (-)-enantiomer of a dopamine D3 ligand was found to be more potent and selective than the corresponding (+)-enantiomer, highlighting the critical role of stereochemistry. nih.gov

Optimization of Linker Chemistry for Enhanced Target Engagement

The linker connecting the piperazine core to other molecular fragments is not merely a spacer but an active component that can be optimized to improve a molecule's properties. nih.govrsc.org The chemical nature of the linker influences solubility, metabolic stability, and the ability to form an effective ternary complex in the case of bifunctional molecules like PROTACs. nih.govrsc.org

Introducing functionalities like amide bonds into the linker can enhance metabolic stability by preventing N-dealkylation reactions. rsc.orgrsc.org Furthermore, the rigidity and length of the linker are pivotal. The insertion of a piperazine ring itself into a linker is a strategy to increase rigidity and improve aqueous solubility upon protonation. rsc.orgacs.org The choice of atoms within the linker (e.g., alkyl, ether, or polyethylene (B3416737) glycol (PEG) units) can modulate the pKa of the piperazine nitrogens. For instance, linking a piperazine through an amide bond or a triazole ring (formed via click chemistry) can significantly lower its pKa, which affects the degree of protonation at physiological pH and thus its solubility and interactions. nih.gov Optimizing the linker to position the terminal group correctly is essential for maximizing target engagement and achieving the desired biological effect. nih.govacs.org

Correlation of Structural Modifications with Physicochemical Properties (e.g., hydrophobicity for SAR)

The physicochemical properties of a molecule are pivotal in determining its pharmacokinetic and pharmacodynamic profiles. In the context of , hydrophobicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME). For piperazine-containing compounds, modifications to the core structure can significantly alter these properties. The introduction of a methyl group to the cyclohexyl ring of 1-(cyclohexyl)piperazine, creating isomers such as this compound, provides a clear example of how subtle structural changes can impact a molecule's physicochemical nature, particularly its hydrophobicity.

Research Findings

Computational estimations for the logP of methylcyclohexylpiperazine isomers highlight these differences. For instance, the calculated XLogP3 value for 1-(2-Methylcyclohexyl)piperazine is 1.9. While specific experimental or calculated values for this compound are not widely reported, it is reasonable to infer that its hydrophobicity would be similar to that of its isomers, and greater than that of the unsubstituted 1-cyclohexylpiperazine (B93859).

The interplay between the hydrophilic piperazine core and the hydrophobic methylcyclohexyl substituent is a key determinant of the molecule's behavior in biological systems. A well-balanced lipophilicity is often crucial for oral bioavailability, allowing the compound to be soluble enough in the aqueous environment of the gastrointestinal tract while also being sufficiently lipid-soluble to permeate cell membranes. sailife.com

Below is a data table compiling available and inferred physicochemical properties of this compound and related compounds to illustrate the impact of structural modifications on hydrophobicity.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Calculated logP (XLogP3) | Notes on Structural Modification and Hydrophobicity |

|---|---|---|---|---|

| Piperazine | C4H10N2 | 86.14 | -1.4 | The parent piperazine ring is highly polar and hydrophilic. |

| 1-Cyclohexylpiperazine | C10H20N2 | 168.28 | 1.4 | Addition of the cyclohexyl group significantly increases hydrophobicity compared to piperazine. |

| 1-(2-Methylcyclohexyl)piperazine | C11H22N2 | 182.31 | 1.9 | The methyl group further increases hydrophobicity. The ortho position may influence conformational flexibility. |

| This compound | C11H22N2 | 182.31 | Not available (inferred to be similar to isomers) | The meta position of the methyl group contributes to increased lipophilicity. |

| 1-(4-Methylcyclohexyl)piperazine | C11H22N2 | 182.31 | Not available (inferred to be similar to isomers) | The para position of the methyl group also enhances hydrophobicity, potentially with a different solvent-accessible surface area compared to other isomers. |

Metabolic Pathways and Interspecies Comparative Research

In Vitro Metabolic Stability and Clearance Studies

In vitro assays are fundamental tools for predicting the in vivo metabolic clearance of a compound. nih.gov These studies typically utilize subcellular fractions, such as liver microsomes, or intact cells, like hepatocytes, to model the metabolic processes that occur within the body. researchgate.net

The stability of a compound in the presence of liver microsomes (LMs) or hepatocytes provides an early indication of its susceptibility to metabolism, primarily by cytochrome P450 (CYP450) enzymes located in the endoplasmic reticulum of liver cells. nih.govrsc.org For piperazine-containing compounds, metabolic stability can be highly variable and is influenced by the nature of the substituents on the piperazine (B1678402) ring and any attached cyclic structures. nih.gov

Studies on various piperazine derivatives have demonstrated a range of metabolic stabilities. For instance, some piperazin-1-ylpyridazines exhibit rapid metabolism in mouse and human liver microsomes, with short in vitro half-lives. nih.govrsc.org This high clearance is often attributed to the piperazine moiety being a prime target for oxidative metabolism. nih.gov It is plausible that 1-(3-methylcyclohexyl)piperazine would also be a substrate for hepatic metabolism. The rate of its clearance would be dependent on the specific CYP450 isoforms involved and the steric and electronic properties conferred by the 3-methylcyclohexyl group.

The use of both liver microsomes and hepatocytes allows for a more comprehensive assessment of metabolic stability. While microsomes primarily assess Phase I metabolism, hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of a compound's metabolic fate. nih.gov

Table 1: Representative In Vitro Metabolic Stability Data for Piperazine Derivatives in Liver Microsomes

| Compound Class | Species | In Vitro System | Half-life (t½) | Reference |

| Piperazin-1-ylpyridazines | Mouse | Liver Microsomes | ~2 min | nih.govrsc.org |

| Piperazin-1-ylpyridazines | Human | Liver Microsomes | ~3 min | nih.govrsc.org |

Note: This table presents data for structurally related piperazine compounds to infer the potential metabolic profile of this compound, for which specific data is not available.

The gut microbiota represents a complex ecosystem of microorganisms capable of a wide array of metabolic transformations. nih.govnih.gov For orally administered compounds, the gut microbiota can play a significant role in first-pass metabolism, potentially altering the structure of a compound before it is even absorbed into the bloodstream. nih.gov The metabolic activities of the gut microbiota include reduction, hydrolysis, and other reactions that can impact the bioavailability and activity of a xenobiotic. nih.govnih.gov

Identification and Characterization of Major Metabolites (Phase I and Phase II)

The metabolism of xenobiotics is broadly categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.govlongdom.orgfiveable.me

Phase I metabolism of piperazine-containing compounds is often dominated by oxidation reactions catalyzed by CYP450 enzymes. longdom.orgnih.gov For this compound, several oxidative pathways are plausible:

N-oxidation: The nitrogen atoms of the piperazine ring are susceptible to oxidation, forming N-oxides.

Hydroxylation of the cyclohexyl ring: The methylcyclohexyl moiety can undergo hydroxylation at various positions on the ring.

Oxidation of the methyl group: The methyl group on the cyclohexane (B81311) ring can be oxidized to a hydroxymethyl group, which may be further oxidized to a carboxylic acid.

N-dealkylation: While less common for N-aryl or N-cycloalkyl piperazines compared to N-alkyl piperazines, cleavage of the bond between the piperazine nitrogen and the cyclohexyl ring is a potential, though likely minor, metabolic pathway.

Studies on other piperazine derivatives have identified various hydroxylated and oxidized metabolites. nih.govnih.gov

Hydrolysis is a common Phase I reaction, but it is not a likely major metabolic pathway for this compound due to the absence of readily hydrolyzable functional groups like esters or amides. longdom.orgresearchgate.net Cleavage of the C-N bond between the cyclohexyl group and the piperazine ring, as mentioned under N-dealkylation, would be a form of cleavage reaction.

Following Phase I metabolism, the newly introduced hydroxyl groups can undergo Phase II conjugation reactions. nih.govfiveable.me Glucuronidation and sulfation are the most common conjugation pathways, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.govnih.gov These reactions attach a glucuronic acid or a sulfonate group to the metabolite, significantly increasing its polarity and facilitating its elimination in urine or bile. nih.govnih.gov

For the hydroxylated metabolites of this compound, both glucuronidation and sulfation would be anticipated metabolic routes. The specific site of conjugation and the relative rates of glucuronidation versus sulfation would depend on the position of the hydroxyl group and the specific UGT and SULT isoforms involved. nih.gov

Table 2: Plausible Metabolic Pathways for this compound

| Phase | Reaction Type | Potential Site of Metabolism |

| Phase I | Hydroxylation | Cyclohexyl ring, Methyl group |

| Phase I | Oxidation | Piperazine nitrogen atoms |

| Phase II | Glucuronidation | Hydroxylated metabolites |

| Phase II | Sulfation | Hydroxylated metabolites |

Note: This table outlines the expected metabolic transformations based on the chemical structure of this compound and established metabolic pathways for similar compounds.

Enzymatic Systems Involved in Biotransformation

The metabolism of this compound is anticipated to be primarily mediated by Phase I enzymatic reactions, which introduce or expose functional groups on the parent molecule, preparing it for subsequent Phase II conjugation and excretion. The key enzyme families implicated in the biotransformation of similar structures are the Cytochrome P450 (CYP) superfamily and the Flavin-containing Monooxygenases (FMOs).

Cytochrome P450 (CYP) Isoform Contributions

The Cytochrome P450 system is a major contributor to the oxidative metabolism of a vast array of drugs and other foreign compounds. nih.govmdpi.com For piperazine-containing molecules, several CYP isoforms have been identified as key players. Research on various piperazine derivatives indicates that the major isoforms involved in their metabolism are CYP3A4, CYP2D6, CYP1A2, and to a lesser extent, CYP2C19 and CYP2B6. researchgate.net

The metabolism of piperazine rings can involve N-dealkylation, ring hydroxylation, and oxidation to form various metabolites. For instance, studies on other piperazine derivatives have shown that CYP3A4 and CYP2D6 are often the primary enzymes responsible for these transformations. researchgate.net The presence of a methylcyclohexyl group in this compound introduces a site for potential hydroxylation, a common reaction catalyzed by CYPs. For example, the metabolism of N-(1-phenylcyclohexyl)-2-ethoxyethanamine involves CYP2B6, CYP2C9, CYP2C19, and CYP3A4 for O-deethylation. nih.gov

Given the structural similarities, it is highly probable that the metabolism of this compound is also mediated by a combination of these CYP isoforms. The primary metabolic pathways would likely include hydroxylation of the cyclohexyl ring and N-oxidation or N-dealkylation of the piperazine moiety.

Table 1: Predicted Major CYP Isoforms Involved in the Metabolism of this compound and Their Likely Catalyzed Reactions (Based on Analogous Compounds)

| CYP Isoform | Predicted Metabolic Reaction |

| CYP3A4 | Hydroxylation of the methylcyclohexyl ring, N-oxidation of the piperazine ring. |

| CYP2D6 | N-dealkylation of the piperazine ring, potential hydroxylation. |

| CYP1A2 | N-oxidation of the piperazine ring. |

| CYP2C19 | Potential involvement in hydroxylation and N-dealkylation. |

| CYP2B6 | Potential involvement in hydroxylation and N-dealkylation. |

Flavin-containing Monooxygenase (FMO) Involvement

The Flavin-containing Monooxygenase (FMO) system represents another significant pathway for the metabolism of nitrogen-containing compounds. nih.govnih.gov FMOs catalyze the oxygenation of soft nucleophiles, such as the nitrogen atoms in the piperazine ring, leading to the formation of N-oxides. nih.gov This metabolic route is often complementary to that of the CYP system.

Other Enzyme Systems

While CYPs and FMOs are expected to be the principal enzyme systems in the Phase I metabolism of this compound, other enzymes could play a secondary role. For instance, after initial oxidation by CYPs to form hydroxylated metabolites, these intermediates could undergo further Phase II conjugation reactions catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs). These reactions would increase the water solubility of the metabolites, facilitating their excretion. Research on fargesin, for example, showed extensive Phase II metabolism by UGTs and SULTs following initial CYP-mediated oxidation. nih.gov

Interspecies Variability in Metabolism Using Preclinical Animal Models (e.g., Rat, Mouse, Dog, Monkey)

Preclinical animal models are essential for studying the metabolism of new chemical entities before human trials. However, significant interspecies differences in drug metabolism are common and must be carefully considered. nih.govresearchgate.net

Comparative Metabolic Profiles Across Species

The metabolic profile of a compound can vary considerably between species due to differences in the expression levels and catalytic activities of drug-metabolizing enzymes. nih.gov

Rat: Rat hepatocytes often exhibit high metabolic activity. mdpi.com Studies on other piperazine derivatives have shown that rats can produce a wide range of metabolites, sometimes including unique ones not seen in other species. For example, in the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, eight distinct metabolites were identified in rats. nih.gov

Mouse: Mice can also display high metabolic rates. In some cases, the metabolic pathways in mice are similar to those in rats, but quantitative differences are common. psu.edu

Dog: Dogs are known to have some specific deficiencies in their metabolic capabilities, such as a lack of N-acetyltransferases (NATs) and different CYP2C subfamily profiles compared to humans. researchgate.net This can lead to significant differences in the metabolic fate of certain compounds. However, for many CYP-mediated pathways, dogs can be a predictive model.

Monkey: Non-human primates, such as the cynomolgus monkey, are generally considered to have the most similar metabolic profiles to humans. researchgate.netmdpi.com Studies comparing the metabolism of various compounds in monkey and human hepatocytes often show a high degree of correlation. mdpi.com

A hypothetical comparative metabolic study of this compound might reveal the following trends based on data from analogous compounds:

Table 2: Hypothetical Comparative Intrinsic Clearance (Clint) of this compound in Hepatocytes from Different Species (Illustrative)

| Species | Predicted Intrinsic Clearance (mL/min/kg) | Predicted Primary Metabolites |

| Rat | High | Hydroxylated cyclohexyl and N-dealkylated piperazine metabolites |

| Mouse | High | Similar to rat, with potential quantitative differences |

| Dog | Moderate | Primarily hydroxylated metabolites; potential differences in N-dealkylation products |

| Monkey | Moderate to High | Profile most similar to human, with a mix of hydroxylated and N-oxidized metabolites |

| Human | Moderate to High | A mix of hydroxylated and N-oxidized metabolites |

This table is illustrative and based on general trends observed for other xenobiotics. Actual values for this compound would require experimental determination.

Prediction of Human Metabolic Fate from Animal Data (Research Context)

The primary goal of using preclinical animal models in metabolic studies is to predict the metabolic pathways and potential for drug-drug interactions in humans. nih.gov By comparing the metabolic profiles across several species (e.g., rat, dog, and monkey), researchers can identify common metabolites that are likely to be formed in humans.

The cynomolgus monkey is often the most predictive model for human metabolism due to the high homology of their CYP enzymes. mdpi.com However, no single animal model can perfectly replicate human metabolism. Therefore, a "four-species" approach (mouse, rat, dog, and monkey) is often employed to build a more complete picture. In vitro studies using human liver microsomes or hepatocytes are also crucial for confirming the relevance of the findings from animal models. nih.govpsu.edu

For this compound, it would be expected that the major human metabolites would be among those identified in monkey liver hepatocyte incubations. Quantitative differences in the amounts of each metabolite would still be anticipated. The prediction of human metabolic fate relies on identifying the key enzymes involved in humans and then selecting the animal model that best mimics this enzymatic profile. nih.gov

Advanced Analytical Characterization and Method Development in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular architecture of compounds like 1-(3-Methylcyclohexyl)piperazine. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can map its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detailing the carbon-hydrogen framework of a molecule. While specific experimental NMR data for this compound is not widely published in peer-reviewed literature, the expected chemical shifts and multiplicities can be predicted based on the analysis of structurally similar compounds, such as 1-cyclohexylpiperazine (B93859) and various methyl-substituted piperazine (B1678402) and cyclohexane (B81311) derivatives. nih.govnih.govchemicalbook.com

In a typical ¹H NMR spectrum, the protons on the piperazine ring would likely appear as multiplets in the 2.3-3.0 ppm range. The protons of the cyclohexyl ring would produce a complex series of multiplets further upfield, generally between 1.0 and 2.5 ppm. The single proton on the carbon atom linking the two rings (the CH-N proton) would be expected around 2.3-2.8 ppm. The methyl group protons on the cyclohexane ring would likely appear as a doublet around 0.9-1.0 ppm.

The ¹³C NMR spectrum would complement this information. The carbons of the piperazine ring are expected to resonate in the 45-55 ppm region. The carbons of the cyclohexyl ring would appear in the 25-40 ppm range, with the carbon atom attached to the nitrogen (C-N) appearing more downfield, potentially in the 60-70 ppm range. The methyl group's carbon would be expected at a higher field, around 15-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Piperazine CH₂ | 2.3 - 3.0 (m) | 45 - 55 |

| Cyclohexyl CH, CH₂ | 1.0 - 2.5 (m) | 25 - 40 |

| Cyclohexyl CH-N | 2.3 - 2.8 (m) | 60 - 70 |

| Cyclohexyl CH₃ | 0.9 - 1.0 (d) | 15 - 25 |

Note: Predicted values are based on analogous structures. Actual experimental values may vary. (d=doublet, m=multiplet)

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For this compound (C₁₁H₂₂N₂), the molecular weight is approximately 182.31 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z of 182.

The fragmentation pattern is characteristic of piperazine derivatives. Common fragmentation pathways involve cleavage of the piperazine ring and the bond between the cyclohexane and piperazine moieties. Key fragment ions would likely be observed, such as the piperazine ring fragment and the methylcyclohexyl cation. Analysis of similar compounds, like 1-methylpiperazine, shows characteristic fragments that help in identifying the piperazine core. nist.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Ion | Significance |

|---|---|---|

| 182 | [C₁₁H₂₂N₂]⁺ | Molecular Ion [M]⁺ |

| 97 | [C₇H₁₃]⁺ | Methylcyclohexyl cation |

| 85 | [C₄H₉N₂]⁺ | Piperazine ring fragment |

Note: Predicted values based on molecular structure and common fragmentation patterns.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent features would be the C-H stretching vibrations of the aliphatic cyclohexane and piperazine rings, typically appearing in the 2850-3000 cm⁻¹ region. N-H stretching of the secondary amine in the piperazine ring would result in a moderate absorption band around 3300-3500 cm⁻¹. C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ range. The absence of carbonyl (C=O) or aromatic (C=C) absorptions would confirm the saturated nature of the rings. The IR spectra of piperazine and its simple derivatives provide a reference for these assignments. chemicalbook.comnist.gov

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine (Piperazine) |

| 2850 - 3000 | C-H Stretch | Aliphatic (Cyclohexane & Piperazine) |

| 1440 - 1480 | C-H Bend | CH₂ (Scissoring) |

| 1000 - 1250 | C-N Stretch | Aliphatic Amine |

Note: Predicted values based on characteristic functional group absorptions.

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its concentration in research samples. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. For piperazine derivatives, reversed-phase HPLC is commonly employed. researchgate.net A typical method would use a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net

Detection is often achieved using a UV detector, although piperazine itself has a poor chromophore. hakon-art.com Derivatization with an agent like dansyl chloride or NBD-Cl can be used to enhance UV activity and sensitivity, allowing for trace-level quantification. researchgate.netjocpr.com The retention time of the compound under specific chromatographic conditions is a key identifier, and the peak area is proportional to its concentration.

Table 4: General HPLC Method Parameters for Piperazine Analogues

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 | researchgate.net |

| Mobile Phase | Acetonitrile/Water with buffer | researchgate.net |

| Detection | UV (often after derivatization) | jocpr.com |

| Flow Rate | 0.8 - 1.2 mL/min | jocpr.com |

Note: Specific conditions would need to be optimized for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and semi-volatile compounds. rsc.org It is well-suited for the analysis of piperazine derivatives. nih.gov In a typical GC-MS method, the sample is injected into a heated port, vaporized, and carried by an inert gas (like helium) through a capillary column. tsijournals.com The column, often coated with a non-polar or medium-polarity stationary phase (e.g., a polysiloxane), separates compounds based on their boiling points and interactions with the phase. hakon-art.com

As the separated components elute from the column, they enter the mass spectrometer, which provides mass spectra for identification, as described in section 6.1.2. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of this compound and any impurities present. researchgate.net

Table 5: General GC-MS Method Parameters for Piperazine Analogues

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Capillary, e.g., DB-17 or equivalent | hakon-art.comtsijournals.com |

| Carrier Gas | Helium | tsijournals.com |

| Injector Temp. | ~250 °C | tsijournals.com |

| Oven Program | Temperature ramp (e.g., 100°C to 280°C) | unodc.org |

| Detector | Mass Spectrometer (EI mode) | nih.gov |

Note: Specific conditions would need to be optimized for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Research Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone analytical technique for the identification and quantification of piperazine derivatives in complex matrices. Its high sensitivity and selectivity make it invaluable in research settings. nih.govscienceasia.org The combination of liquid chromatography's separation capabilities with the precise mass analysis of tandem mass spectrometry allows for reliable results, even at trace levels. scienceasia.orgresearchgate.net

Method development for a compound like this compound would typically involve optimizing both the chromatographic separation and the mass spectrometric detection parameters. Separation is commonly achieved using a reverse-phase C18 column. nih.gov The mobile phase often consists of a gradient mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid). nih.govscienceasia.org This gradient elution ensures the effective separation of the analyte from other matrix components in a short analysis time. nih.gov

For detection, electrospray ionization (ESI) in the positive ion mode is frequently employed for piperazine compounds, as the nitrogen atoms are readily protonated. nih.govfda.gov.tw The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and sensitivity. scienceasia.org This involves monitoring a specific precursor-to-product ion transition for the analyte. The precursor ion is typically the protonated molecule [M+H]⁺, which is then fragmented in the collision cell to produce a characteristic product ion.

Validation of the LC-MS/MS method is critical to ensure the reliability of the research findings. Key validation parameters that are assessed include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. scienceasia.orgresearchgate.net

Table 1: Illustrative LC-MS/MS Method Validation Parameters for Piperazine Derivative Analysis

| Parameter | Typical Value/Range | Description |

| Linearity (r²) | > 0.99 | Indicates the correlation between analyte concentration and instrument response over a defined range. nih.gov |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | The lowest concentration of the analyte that can be reliably detected by the instrument. scienceasia.org |

| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. scienceasia.orgresearchgate.net |

| Accuracy (Recovery %) | 80% - 110% | Measures the closeness of the experimental value to the true value, often assessed by the recovery of spiked samples. scienceasia.org |

| Precision (%RSD) | < 15% | Describes the degree of agreement among a series of measurements, expressed as the relative standard deviation (RSD). scienceasia.org |

The specific MRM transitions are unique to the chemical structure being analyzed. While specific data for this compound is not publicly available, the table below provides examples of characteristic m/z transitions for other well-documented piperazine derivatives to illustrate the principle of the MRM technique.

Table 2: Examples of MRM Transitions for Select Piperazine Derivatives

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 1-Benzylpiperazine (BZP) | 177.1 | 134.1 |

| 1-(3-Chlorophenyl)piperazine (mCPP) | 197.1 | 154.1 |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 231.1 | 188.1 |

Data derived from studies on various piperazine derivatives for illustrative purposes. researchgate.net

X-ray Crystallography for Molecular Structure and Protein-Ligand Complex Determination

For a molecule such as this compound, a single-crystal X-ray diffraction study would elucidate the exact spatial arrangement of its constituent atoms. Conformational analysis suggests that both the piperazine and the methylcyclohexyl rings would likely adopt thermodynamically stable chair conformations to minimize steric strain. The analysis would also define the relative stereochemistry, confirming the orientation of the methyl group on the cyclohexyl ring and the geometry of the linkage to the piperazine moiety.

Beyond the structure of the molecule itself, X-ray crystallography is a powerful tool in drug discovery for determining the structure of a ligand bound to its protein target. nih.govmdpi.com Obtaining a crystal structure of a protein-ligand complex provides atomic-level insight into the binding mode. nih.gov This information reveals the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. nih.gov This structural knowledge is invaluable for structure-based drug design, guiding the optimization of lead compounds to improve their pharmacological profiles. mdpi.com

The process involves co-crystallizing the target protein with the ligand or soaking the ligand into pre-formed protein crystals. mdpi.com The resulting crystal is then exposed to a focused beam of X-rays, and the diffraction pattern is recorded. researchgate.net Analysis of this pattern allows for the calculation of an electron density map, into which the atomic model of the protein-ligand complex is built and refined. mdpi.com

Table 3: Representative Crystallographic Data for a Small Molecule-Protein Complex

| Parameter | Example Value | Description |

| Resolution (Å) | 2.0 | A measure of the level of detail resolved in the crystal structure. Lower numbers indicate higher resolution. nih.gov |

| Space Group | P2₁2₁2₁ | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (Å) | a=50.2, b=85.4, c=110.6 | The dimensions of the basic repeating unit of the crystal. |

| R-factor / R-free | 0.15 / 0.19 | Indicators of how well the refined atomic model fits the experimental X-ray diffraction data. Lower values are better. nih.gov |

| Ligand Binding Site | Colchicine Binding Site | The specific pocket or interface on the protein where the ligand binds. nih.gov |

| Key Interactions | Hydrogen bond with Thr 219 | Specific non-covalent interactions observed between the ligand and amino acid residues of the protein. nih.gov |

This table contains illustrative data based on published crystal structures of protein-ligand complexes to demonstrate the type of information obtained from an X-ray crystallographic study. nih.govnih.gov

Computational Chemistry and Molecular Modeling Applications

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, rooted in solving the Schrödinger equation, offer a detailed understanding of the electronic structure and reactivity of molecules. researchgate.net Methods like Density Functional Theory (DFT) have become popular for their balance of accuracy and computational cost in studying hybrid materials. jksus.org These calculations can elucidate various molecular properties, including atomic charges, dipole moments, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting a molecule's reactivity and interaction capabilities. researchgate.net

For piperazine (B1678402) derivatives, QM methods can be employed to determine optimized geometries and electronic properties. jksus.org For instance, studies on similar piperazine-containing molecules have utilized DFT to calculate global minimum energy, dipole moments, and to confirm the stability of the optimized structure by ensuring the absence of imaginary frequencies. jksus.org The choice of functional and basis set, such as B3LYP-D and WB97XD, can influence the results, with different functionals providing slightly varied energy values and dipole moments. jksus.org These computational approaches are valuable for predicting the behavior of molecules like 1-(3-methylcyclohexyl)piperazine in different environments, such as in the gas phase or in a solvent like water. jksus.org

Semi-empirical methods, such as AM1 and PM3, also provide a faster, albeit less rigorous, alternative for calculating electronic properties. researchgate.net While they have shown good performance for properties like atomic charges and electrostatic potentials, they may have limitations, for example, in accurately representing hydrogen bond geometries. researchgate.net The application of these QM methods allows for the prediction of absorption, distribution, metabolism, elimination, and toxicity (ADMET) profiles of new compounds, making them a valuable tool in drug discovery. researchgate.net

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics and molecular dynamics simulations are powerful computational techniques used to study the conformational landscape and dynamic behavior of molecules over time.

The piperazine ring also typically adopts a thermodynamically favored chair conformation. nih.gov However, upon binding to a metal ion or a receptor, it can adopt a higher-energy boat conformation to position its nitrogen atoms for effective coordination. nih.gov Infrared spectroscopy and dipole moment measurements have indicated that the N-H group in a piperazine ring has a preference for the equatorial position, similar to piperidine (B6355638). rsc.org

Computational methods can be used to perform a detailed conformational analysis, identifying the most stable conformers and the energy barriers between them. For example, in a study of 3-methyltetrahydro-1,3-oxazine, a related heterocyclic system, computational analysis revealed multiple minima on the potential energy surface, with the interconversion between the main chair conformers occurring through several pathways involving twist forms. researchgate.net Such analyses are crucial for understanding how the flexibility of this compound might influence its interaction with biological targets.

Ligand-Protein Docking and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds and to propose binding modes that can be tested experimentally. nih.gov

Derivatives of this compound have been investigated for their affinity towards various biological targets, including sigma receptors, inosine (B1671953) monophosphate dehydrogenase (IMPDH), and DNA gyrase.

Sigma Receptors: N-cyclohexylpiperazine derivatives have been identified as high-affinity ligands for sigma-2 (σ₂) receptors. nih.goveurekaselect.com The compound PB28, a 1-cyclohexyl-4-substituted piperazine, exhibits high affinity for both σ₁ and σ₂ receptors. researchgate.netresearchgate.net Molecular modeling studies of sigma receptor ligands have revealed the importance of specific interactions, such as hydrogen bonding with residues like ASP29 and π-stacking with TYR150 in the σ₂ receptor, for high binding affinity. researchgate.net The piperazine moiety itself is considered a critical structural element for activity at these receptors. nih.gov

DNA Gyrase: Piperazine-containing compounds, such as ciprofloxacin, are known to target and inhibit bacterial DNA gyrase, an essential enzyme in DNA replication. nih.govnih.gov Molecular docking studies of novel piperazine derivatives have been used to predict their binding modes within the active site of DNA gyrase and to rationalize their antibacterial activity. nih.govnih.gov These studies suggest that the inhibitory activity is linked to the ability of the compounds to interact with key residues in the enzyme's active site. nih.gov

Successful ligand binding is governed by a combination of intermolecular forces. Molecular docking and dynamics simulations can identify these key interactions:

Hydrogen Bonding: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or donors, forming crucial interactions with polar residues in the receptor's binding pocket. For example, in the context of sigma receptors, hydrogen bonds with specific aspartate residues have been identified as important for affinity. researchgate.net

Below is an interactive data table summarizing the computational chemistry applications for this compound and related structures.

| Computational Technique | Application | Key Findings/Insights | Relevant Targets |

| Quantum Mechanics (QM) | Electronic Structure, Reactivity Prediction | Determination of optimized geometry, atomic charges, HOMO/LUMO energies, dipole moments. researchgate.netjksus.org | N/A |

| Molecular Mechanics (MM) | Conformational Analysis | Identification of stable conformers (e.g., chair vs. boat for piperazine), energy barriers. libretexts.orgnih.govresearchgate.net | N/A |

| Molecular Dynamics (MD) | Ligand-Protein Dynamics | Simulation of the dynamic behavior of the ligand-protein complex, assessment of binding stability. mdpi.comarxiv.org | Sigma Receptors, DNA Gyrase |

| Ligand-Protein Docking | Binding Mode Prediction | Prediction of the orientation of the ligand in the receptor active site, screening of virtual compound libraries. nih.govnih.govnih.gov | Sigma Receptors, IMPDH, DNA Gyrase |

| Binding Interaction Analysis | Identification of Key Interactions | Elucidation of specific hydrogen bonds, hydrophobic contacts, and other non-covalent interactions responsible for binding affinity. mdpi.comresearchgate.netnih.gov | Sigma Receptors, DNA Gyrase |

De Novo Design and Virtual Screening for Novel Analogues

De novo design and virtual screening are computational strategies used to identify novel compounds with high potential for binding to a specific biological target. These methods are particularly valuable for exploring the chemical space around a core scaffold like this compound to discover analogues with improved potency, selectivity, or pharmacokinetic properties.

De Novo Design

De novo design involves the computational construction of novel molecules, atom by atom or fragment by fragment, within the constraints of a target receptor's binding site. For a compound like this compound, this process would typically start with placing the core scaffold into a homology model or a crystal structure of a relevant target, such as a G-protein coupled receptor (GPCR) like a dopamine (B1211576) or serotonin (B10506) receptor. nih.govbiorxiv.org Computational algorithms then "grow" new functional groups from the scaffold or link fragments together to optimize interactions with the receptor. For instance, modifications could be explored at the N4 position of the piperazine ring or on the methylcyclohexyl moiety to enhance binding affinity or introduce selectivity for a specific receptor subtype. Studies on other piperazine-based scaffolds have shown that this approach can successfully generate ideas for novel peptide mimetics and other GPCR ligands. nih.gov

Virtual Screening

Virtual screening is a high-throughput computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netnih.gov This process can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the target protein is known, millions of compounds from virtual libraries can be docked into the binding site. nih.gov A scoring function then estimates the binding affinity of each compound, allowing researchers to prioritize a smaller, more manageable number of candidates for experimental testing. For this compound, a virtual library of commercially available or synthetically accessible analogues could be screened against a target like the dopamine D2 receptor to find new potential antipsychotics. nih.govnih.gov

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, a known active ligand can be used as a template. The virtual library is then screened for molecules with similar shapes, sizes, and electrostatic properties. A pharmacophore model, which defines the essential 3D arrangement of functional groups required for activity, can be developed based on the this compound scaffold and used to filter large databases for novel compounds that match the model. researchgate.net

A typical virtual screening workflow for discovering analogues of this compound is outlined below.

| Step | Description | Rationale |

| 1. Library Preparation | A large database of compounds (e.g., Enamine REAL, ZINC) is curated. nih.govenamine.net This involves standardizing chemical structures, generating 3D conformations, and filtering for drug-like properties. | To ensure the chemical library is diverse and contains compounds with favorable physicochemical properties for potential drug development. |

| 2. Target Selection & Preparation | A relevant biological target (e.g., a specific GPCR) is chosen. nih.gov Its 3D structure is obtained from a database (PDB) or built using homology modeling. The binding site is defined. | To have a defined active site for docking simulations or a basis for pharmacophore modeling. |